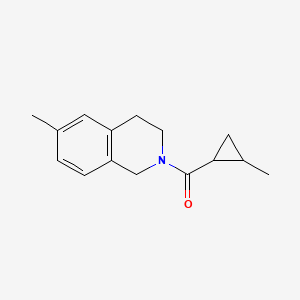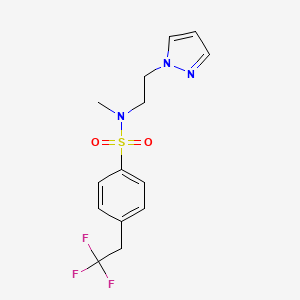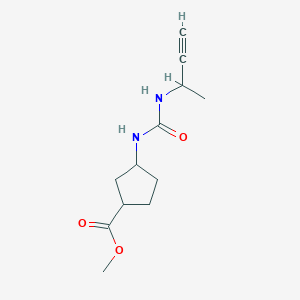
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone, also known as MCMI, is a small molecule that has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The exact mechanism of action of (2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone is not fully understood. However, it is believed to act as an inhibitor of acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This leads to an increase in the levels of neurotransmitters such as acetylcholine and dopamine in the brain, which can have various physiological effects.
Biochemical and Physiological Effects:
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been shown to have various biochemical and physiological effects. It has been found to improve cognitive function in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease. It has also been found to exhibit anti-inflammatory and antioxidant properties, which can have potential applications in the treatment of various diseases such as cancer and neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been found to have low toxicity, making it safe for use in animal studies. However, its limited solubility in water can pose a challenge for certain experiments.
Direcciones Futuras
There are several future directions for the research on (2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone. One potential direction is the development of drugs targeting acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase for the treatment of various diseases. Another direction is the investigation of its potential use as an anti-inflammatory and antioxidant agent. Furthermore, the study of its mechanism of action and its effects on various physiological processes can provide valuable insights into its potential applications.
Métodos De Síntesis
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone can be synthesized through a multi-step process involving the reaction of 2-methylcyclopropylamine with 3,4-dihydro-6-methylisoquinoline-1(2H)-one in the presence of a suitable catalyst. The resulting product is then purified through various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone has been found to have potential applications in various fields of research such as medicinal chemistry, drug discovery, and neuroscience. It has been shown to exhibit activity against various targets such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. This makes it a promising candidate for the development of drugs targeting these enzymes.
Propiedades
IUPAC Name |
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c1-10-3-4-13-9-16(6-5-12(13)7-10)15(17)14-8-11(14)2/h3-4,7,11,14H,5-6,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORPIDZYVJJRZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)N2CCC3=C(C2)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methylcyclopropyl)-(6-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[[(3-Chloropyridin-4-yl)-methylamino]methyl]cyclopentan-1-ol](/img/structure/B7634460.png)

![2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide](/img/structure/B7634486.png)

![[3-[(1-Methyl-3-thiophen-2-ylpyrazol-4-yl)methylamino]phenyl]methanol](/img/structure/B7634495.png)
![1-[(3-Hydroxycyclopentyl)methyl]-3-(2-phenylbutyl)urea](/img/structure/B7634508.png)
![1-[Cyclopropyl-(4-methoxyphenyl)methyl]-3-[(3-hydroxycyclopentyl)methyl]urea](/img/structure/B7634512.png)
![N-[[1-(hydroxymethyl)cyclobutyl]methyl]-4-(2,2,2-trifluoroethyl)benzenesulfonamide](/img/structure/B7634524.png)
![2,2-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]cyclopentan-1-amine](/img/structure/B7634546.png)
![N-cyclopropyl-N-[(2,6-difluorophenyl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7634553.png)
![N-[(1-methylpyrazol-4-yl)methyl]-4-(2,2,2-trifluoroethyl)-1,4-diazepane-1-carboxamide](/img/structure/B7634573.png)
![(2S)-2-[2-(2,6-dimethylphenyl)ethylcarbamoylamino]-N,N-dimethylpropanamide](/img/structure/B7634574.png)
![3-ethyl-N-[[(2S)-1-(2-methylpropyl)pyrrolidin-2-yl]methyl]-4-oxoimidazolidine-1-carboxamide](/img/structure/B7634580.png)
